Odoratin

Beschreibung

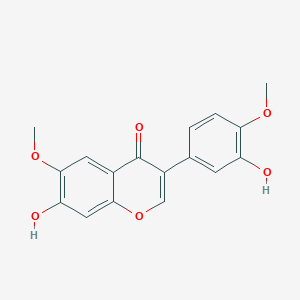

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)11-8-23-15-7-13(19)16(22-2)6-10(15)17(11)20/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNYZQQDQIQLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Odoratin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin is a naturally occurring isoflavonoid (B1168493), a class of organic compounds known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identifiers

This compound is chemically known as 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one.[1] It belongs to the isoflavonoid subclass of flavonoids. The structural details and chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | [1] |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O | [1] |

| InChI Key | BYNYZQQDQIQLSO-UHFFFAOYSA-N | [1] |

| CAS Number | 6902-72-3, 53948-00-8 | [1] |

| PubChem CID | 13965473 | [1] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Notes |

| Melting Point | Not experimentally determined in the searched literature. | |

| Boiling Point | Not experimentally determined in the searched literature. | |

| Solubility | No quantitative data available in the searched literature. As a flavonoid, it is expected to have low solubility in water and better solubility in organic solvents like DMSO, ethanol, and methanol. | |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, making it a compound of significant interest for further investigation.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is believed to be mediated through the induction of apoptosis.

Signaling Pathway: Caspase-Dependent Apoptosis

This compound is suggested to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade. A simplified representation of this pathway is provided below.

Caption: this compound-induced caspase-dependent apoptosis pathway.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. This activity is likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Signaling Pathway: NF-κB and MAPK Inhibition

This compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of p38 MAPK, leading to a reduction in the production of pro-inflammatory mediators.

Caption: this compound's inhibition of NF-κB and p38 MAPK pathways.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species.

Antidiabetic Activity

This compound has been reported to have antidiabetic potential, primarily through the inhibition of the α-glucosidase enzyme. By inhibiting this enzyme, this compound can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activities of this compound.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Workflow:

References

The Biosynthesis of Odoratin in Plants: A Technical Guide

Abstract

Odoratin, a methylated isoflavonoid (B1168493) with significant biological activities, is synthesized in plants through a specialized branch of the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. The guide includes a plausible biosynthetic route based on current knowledge of isoflavonoid metabolism, summaries of quantitative data for key enzyme families, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical transformations and experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Isoflavonoids are a class of phenolic secondary metabolites predominantly found in leguminous plants. They play crucial roles in plant defense mechanisms and symbiotic relationships with nitrogen-fixing bacteria. Beyond their physiological functions in plants, isoflavonoids have garnered significant attention for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a notable isoflavonoid, is characterized by its specific methylation pattern, which is crucial for its bioactivity. Understanding the biosynthetic pathway of this compound is essential for its potential biotechnological production and for the development of novel therapeutic agents. This guide delineates the core biosynthetic pathway, from the general phenylpropanoid pathway to the specific enzymatic modifications leading to this compound.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA. This intermediate serves as a key precursor for the flavonoid and isoflavonoid pathways. The subsequent steps involve the formation of the isoflavone (B191592) core, followed by a series of hydroxylation and O-methylation reactions to yield this compound.

The General Phenylpropanoid Pathway

The initial steps in the biosynthesis of all flavonoids and isoflavonoids are catalyzed by a set of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[1]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]

Isoflavonoid Core Formation

The formation of the characteristic isoflavonoid skeleton is a critical branch point from the general flavonoid pathway:

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[1]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone (B1672756).[1]

-

Isoflavone Synthase (IFS): A key enzyme that distinguishes the isoflavonoid pathway. It is a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate.[2][3]

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to yield an isoflavone, such as genistein (B1671435) or daidzein (B1669772).[2]

Proposed Pathway to this compound

The specific steps leading from the basic isoflavone skeleton to this compound (7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one) involve a series of hydroxylation and O-methylation reactions. While the exact sequence and specific enzymes for this compound biosynthesis have not been fully elucidated, a plausible pathway can be proposed based on known isoflavonoid modifications. The likely precursor to this compound is an isoflavone with hydroxyl groups at the 6, 7, 3', and 4' positions.

-

Hydroxylation Events: It is hypothesized that a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, occur on an isoflavone precursor like daidzein (4',7-dihydroxyisoflavone) to produce a polyhydroxylated intermediate. These would include hydroxylation at the 6 and 3' positions.

-

O-Methylation Events: The final steps in this compound biosynthesis are likely catalyzed by two distinct S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[2]

-

An isoflavone 6-O-methyltransferase would methylate the hydroxyl group at the 6-position.

-

An isoflavone 4'-O-methyltransferase would methylate the hydroxyl group at the 4'-position.[4]

-

The precise order of these methylation events is currently unknown and may depend on the substrate specificity of the respective OMTs.

Quantitative Data on Key Enzymes

While specific kinetic data for the enzymes directly involved in the final steps of this compound biosynthesis are not yet available, data from homologous isoflavone O-methyltransferases provide valuable insights into their potential characteristics.

| Enzyme Class | Substrate | Km (µM) | Vmax (nmol·mg-1·min-1) | Source Organism | Reference |

| Isoflavone O-Methyltransferase (IOMT) | Daidzein | 15 | - | Medicago sativa | [2] |

| Isoflavone O-Methyltransferase (IOMT) | Genistein | 50 | - | Medicago sativa | [2] |

| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | 2,7,4'-Trihydroxyisoflavanone | - | 23.9 ± 3.0 | Medicago truncatula | [5] |

| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | S-adenosyl-L-methionine (SAM) | 99.8 ± 32.4 | - | Medicago truncatula | [5] |

| Flavonol 3'-O-methyltransferase | 3,7,4'-Trimethylquercetin | 7.2 | - | Chrysosplenium americanum | [6] |

| Flavonol 3'-O-methyltransferase | S-adenosyl-L-methionine (SAM) | 20 | - | Chrysosplenium americanum | [6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Heterologous Expression of O-Methyltransferase Genes

This protocol describes the cloning of a candidate OMT gene from a plant source and its expression in E. coli for subsequent purification and characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce this compound using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification: The full-length coding sequence of the candidate OMT gene is amplified from the cDNA by PCR using gene-specific primers.

-

Cloning: The amplified PCR product is cloned into an E. coli expression vector, such as pET-28a, which allows for the expression of an N-terminal His-tagged fusion protein.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The His-tagged recombinant protein is purified from the crude cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol details the procedure for determining the catalytic activity and substrate specificity of a purified recombinant OMT.

Methodology:

-

Reaction Mixture: A typical reaction mixture (100 µL) contains 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol, 100 µM of the isoflavonoid substrate (e.g., a hypothetical polyhydroxyisoflavone precursor), 200 µM S-adenosyl-L-methionine (SAM), and 1-5 µg of the purified recombinant OMT.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of 20 µL of 5 N HCl. The methylated product is extracted with an equal volume of ethyl acetate.

-

Analysis: The extracted product is dried, redissolved in methanol (B129727), and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated product.

HPLC Analysis of Isoflavonoids

This protocol outlines a general method for the separation and quantification of isoflavonoids.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV or photodiode array (PDA) detector is used.

-

Mobile Phase: A gradient elution is typically employed using a two-solvent system:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 30-40 minutes allows for the separation of isoflavonoids with different polarities.

-

Detection: Isoflavonoids are detected by their UV absorbance, typically in the range of 250-350 nm.

-

Quantification: The concentration of each isoflavonoid is determined by comparing its peak area to a standard curve generated with authentic standards.[1][7]

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the transcript levels of genes involved in the this compound biosynthetic pathway in different plant tissues or under various conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis: High-quality total RNA is extracted from the plant tissues of interest and treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized.

-

Primer Design: Gene-specific primers for the target genes (e.g., PAL, CHS, IFS, and candidate OMTs) and a reference gene (e.g., actin or ubiquitin) are designed.

-

qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

Data Analysis: The relative expression level of each target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[8]

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the formation of an isoflavonoid core, followed by specific hydroxylation and O-methylation reactions. While the overarching pathway is understood, the precise enzymes and intermediates in the final steps of this compound synthesis remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the specific hydroxylases and O-methyltransferases from this compound-producing plants. The application of transcriptomics and metabolomics will be instrumental in identifying candidate genes. Elucidating the complete pathway and its regulatory mechanisms will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of high-value medicinal compounds like this compound in microbial or plant-based systems.

References

- 1. ebm-journal.org [ebm-journal.org]

- 2. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Isoflavone 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. Comparative Study of Isoflavone Synthesis Genes in Two Wild Soybean Varieties Using Transcriptomic Analysis [mdpi.com]

In-depth Analysis of Odoratin's Mechanism of Action in Cancer Cells: A Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratin, a natural compound isolated from plants such as Chromolaena odorata, has demonstrated potential as an anti-cancer agent. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the proposed mechanisms through which this compound exerts its effects on cancer cells. While research specifically isolating the effects of pure this compound is still emerging, studies on extracts containing this compound and related compounds have illuminated several key pathways and cellular processes that are likely targets. This document will delve into the current understanding of this compound's role in inducing apoptosis, instigating cell cycle arrest, and modulating critical signaling pathways in various cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development, highlighting both the established findings and the areas requiring further investigation.

Introduction to this compound and its Anti-Cancer Potential

This compound is a flavonoid compound that has been identified as a constituent of several plant species, notably Chromolaena odorata. Preliminary studies have indicated that this compound possesses cytotoxic activities against a range of human cancer cell lines. Research has shown its potential to inhibit the proliferation of breast cancer (MCF-7), glioblastoma (U251), hepatoma (HepG2), cervical cancer (HeLa), and lung cancer (A549) cells in vitro[1]. While these initial findings are promising, a detailed understanding of the underlying molecular mechanisms is crucial for its development as a therapeutic agent. This guide aims to consolidate the existing, albeit limited, data on this compound's mechanism of action.

Core Mechanisms of Action

The anti-cancer effects of compounds isolated from Chromolaena odorata, including this compound, appear to be multi-faceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. Several studies on extracts from Chromolaena odorata suggest that its components, likely including this compound, can trigger apoptosis in cancer cells. The proposed mechanisms involve both intrinsic and extrinsic apoptotic pathways.

One study on an ethyl acetate (B1210297) extract of Chromolaena odorata demonstrated its ability to induce apoptosis in breast cancer cell lines (MCF-7 and T47D)[2]. The study reported that a significant percentage of cells entered necrosis, a form of cell death that can be triggered by apoptosis[2]. While this study used a crude extract, it provides foundational evidence that compounds within the plant, such as this compound, are capable of initiating cell death pathways.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Natural compounds with anti-cancer properties frequently exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from replicating.

While direct evidence for this compound-induced cell cycle arrest is sparse, the broader class of flavonoids, to which this compound belongs, is known to target and inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression[2]. Further research is needed to specifically elucidate whether this compound arrests the cell cycle in cancer cells and to identify the specific checkpoints and molecular players involved.

Signaling Pathways Modulated by this compound

The induction of apoptosis and cell cycle arrest are the downstream effects of complex signaling cascades within the cell. Although direct studies on this compound's impact on specific signaling pathways are limited, research on related compounds and extracts from Chromolaena odorata provides some clues.

A study on the ethanol (B145695) extract of Chromolaena odorata in rats with DMBA-induced breast cancer suggested an anti-proliferative and anti-cancer effect[3]. The study highlighted that a compound found in the plant, kaempferide, induces caspase-dependent apoptosis[3]. This suggests that the apoptotic pathway initiated by components of Chromolaena odorata may involve the activation of caspases, a family of proteases that are central to the execution of apoptosis.

Quantitative Data Summary

Currently, there is a significant lack of specific quantitative data, such as IC50 values, for pure this compound across a wide range of cancer cell lines in the publicly available literature. One study reported the IC50 values for an ethyl acetate extract of Chromolaena odorata on MCF-7 and T47D breast cancer cells.

| Cell Line | Extract | IC50 Value (µg/mL) |

| MCF-7 | Ethyl Acetate Extract of C. odorata | 218.78[2] |

| T47D | Ethyl Acetate Extract of C. odorata | 307.61[2] |

It is imperative that future research focuses on determining the specific potency of isolated this compound to accurately assess its therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the studies cited are available in the respective publications. The methodologies generally involve standard cell culture techniques, cytotoxicity assays (such as the MTT assay), and apoptosis detection methods (like flow cytometry with Annexin V/PI staining). For instance, the study on the ethyl acetate extract of C. odorata utilized the MTT assay to determine cell viability and flow cytometry to assess apoptosis[2]. Researchers looking to build upon this work should refer to these established protocols.

Visualizing the Putative Mechanisms

Given the nascent stage of research into this compound's specific mechanisms, a detailed signaling pathway diagram based on robust experimental evidence for this compound alone cannot be constructed. However, a conceptual workflow for investigating its mechanism of action can be proposed.

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound in cancer cells.

Conclusion and Future Directions

The available evidence, primarily from studies on extracts of Chromolaena odorata, suggests that this compound holds promise as an anti-cancer agent. The primary mechanisms of action appear to be the induction of apoptosis and potentially cell cycle arrest. However, the field is in its infancy, and there is a critical need for more focused research on purified this compound.

Future investigations should prioritize:

-

Isolation and purification of this compound to study its effects in the absence of confounding factors from crude extracts.

-

Comprehensive screening against a diverse panel of cancer cell lines to determine its spectrum of activity and to obtain specific IC50 values.

-

In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound, including the key protein and gene targets.

-

Preclinical in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

By addressing these research gaps, the scientific community can fully uncover the therapeutic potential of this compound and pave the way for its development as a novel anti-cancer drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anticancer activity of ethanol extract of Chromolaena odorata leaves in 7,12-Dimethylbenz[a]anthracene in (DMBA) induced breast cancer Wistar rats (Rattus novergicus) [pharmacia.pensoft.net]

Odoratin: An In-Depth Technical Guide to its Potential In Vitro Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratin, an isoflavonoid (B1168493) found in plant species such as Chromolaena odorata, is a compound of interest for its potential pharmacological activities. While extracts of Chromolaena odorata have demonstrated significant in vitro anti-inflammatory properties, a notable gap exists in the scientific literature specifically characterizing the anti-inflammatory effects of isolated this compound. This technical guide provides a comprehensive overview of the current state of knowledge, detailing the established anti-inflammatory activities of Chromolaena odorata extracts and outlining the standard in vitro methodologies and likely molecular pathways relevant for the future investigation of this compound. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a rich source of novel anti-inflammatory compounds. This compound, a C17H14O6 isoflavonoid, has been identified as a constituent of plants like Chromolaena odorata, which have a history of traditional use in treating inflammatory conditions.[1][2] While various extracts and other isolated compounds from C. odorata have been shown to possess anti-inflammatory effects by modulating key signaling pathways, specific data on purified this compound is currently lacking.[3][4] This guide will synthesize the available information on the anti-inflammatory properties of C. odorata extracts and provide detailed experimental protocols and theoretical signaling pathways to guide future in vitro research on this compound.

Anti-Inflammatory Activity of Chromolaena odorata Extracts

Multiple studies have demonstrated the in vitro anti-inflammatory effects of various extracts from Chromolaena odorata. These findings provide a strong rationale for investigating the specific contribution of its constituent compounds, such as this compound.

Inhibition of Pro-Inflammatory Mediators

Extracts from C. odorata have been shown to inhibit the production of key mediators of inflammation in vitro. For instance, a chalcone (B49325) isolated from the plant significantly attenuated the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[4] Another study on flower extracts of C. odorata also reported significant anti-inflammatory activity, with IC50 values for the inhibition of nitric oxide and for the protection of red blood cells from heat-induced hemolysis.[5]

Table 1: In Vitro Anti-Inflammatory Activity of Chromolaena odorata Flower Extracts [5]

| Assay | Extract Fraction | IC50 (µg/mL) |

| Nitric Oxide Inhibition | Ethyl Acetate | 63.92 ± 2.08 |

| Red Blood Cell Stabilization | Ethyl Acetate | 13.91 ± 0.19 |

| BSA Denaturation Inhibition | Ethyl Acetate | Not specified |

Note: The data presented is for extracts of Chromolaena odorata and not for isolated this compound.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of natural compounds are often mediated through the modulation of critical intracellular signaling pathways. Based on studies of related flavonoids and other compounds from C. odorata, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the most probable targets for this compound.[3][4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and iNOS.[8][9] A chalcone from C. odorata was found to suppress NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[4]

References

- 1. Anti-inflammatory activity of aqueous leaf extract of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. duocphamtim.vn [duocphamtim.vn]

- 3. ijpsm.com [ijpsm.com]

- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Manipulating the NF-κB pathway in macrophages using mannosylated, siRNA-delivering nanoparticles can induce immunostimulatory and tumor cytotoxic functions - PMC [pmc.ncbi.nlm.nih.gov]

Odoratin: A Comprehensive Technical Guide on its Potential as an Antidiabetic Agent

Abstract

Odoratin, a flavonoid isolated from the plant Chromolaena odorata, has emerged as a promising candidate for the development of novel antidiabetic therapies. This technical guide provides an in-depth analysis of the current scientific evidence supporting the potential of this compound as an antidiabetic agent. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the known mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways. While research on isolated this compound is still in its early stages, the existing data, primarily centered on its activity as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, and supplemented by studies on C. odorata extracts, strongly suggests its therapeutic potential.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the discovery and development of new therapeutic agents. Natural products have historically been a rich source of novel drugs, and flavonoids, in particular, have garnered significant attention for their diverse pharmacological properties, including antidiabetic effects. This compound, a flavonoid found in Chromolaena odorata, is one such compound that has demonstrated potential in preclinical studies. This guide will explore the multifaceted mechanisms through which this compound may exert its antidiabetic effects.

Mechanisms of Action

The antidiabetic activity of this compound is believed to be multifactorial, targeting several key pathways involved in glucose homeostasis. The primary confirmed mechanism is its action as a PPARγ agonist. Additionally, based on its flavonoid structure and studies on C. odorata extracts, other potential mechanisms include the inhibition of carbohydrate-hydrolyzing enzymes and modulation of other signaling pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

The most well-documented mechanism of action for this compound is its role as a moderate agonist of PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2] Activation of PPARγ in adipose tissue promotes adipocyte differentiation and increases the storage of fatty acids, thereby reducing circulating free fatty acids and improving insulin sensitivity in muscle and liver.[3] Thiazolidinediones (TZDs), a class of antidiabetic drugs, are potent PPARγ agonists.[4]

Caption: PPARγ Agonist Signaling Pathway of this compound.

Inhibition of α-Glucosidase and α-Amylase

Extracts from C. odorata have demonstrated the ability to inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine.[5][6] By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. While direct inhibitory data for isolated this compound is not yet available, flavonoids are a well-known class of α-glucosidase inhibitors.[7]

Potential Additional Mechanisms

Based on the known activities of flavonoids, this compound may also exert its antidiabetic effects through the following mechanisms, which require further investigation:

-

AMP-activated protein kinase (AMPK) Activation: AMPK is a cellular energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation.[8] Many natural phytochemicals are known to activate AMPK.[9]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[6]

-

Glucose Transporter Type 4 (GLUT4) Translocation: this compound may promote the translocation of GLUT4 from intracellular vesicles to the plasma membrane in muscle and adipose tissues, thereby increasing glucose uptake.[10]

Quantitative Data

The available quantitative data for this compound and related extracts are summarized below. It is important to note the distinction between data for the isolated compound and for the whole plant extract.

| Compound/Extract | Target/Assay | Result Type | Value | Reference(s) |

| This compound | PPARγ | EC50 | 3.10 μM | [1] |

| C. odorata Methanol Root Extract | α-Amylase Inhibition | IC50 | 533.05 μg/ml | [5][6] |

| C. odorata Methanol Root Extract | Glycosylated Hemoglobin Inhibition | IC50 | 679.12 μg/ml | [5][6] |

| C. odorata Methanol Root Extract | Blood Glucose Reduction (in vivo, 300 mg/kg bw) | % Reduction | 49.86% | [5][6] |

| C. odorata Methanol Root Extract | Blood Glucose Reduction (in vivo, 600 mg/kg bw) | % Reduction | 68.30% | [5][6] |

| C. odorata Ethyl Acetate Flower Extract | α-Glucosidase Inhibition | IC50 | 53.87±0.42 µg/mL | [11] |

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for the key experiments discussed.

PPARγ Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the ability of a compound to activate the PPARγ receptor.[5]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment:

-

After transfection, plate the cells in multi-well plates.

-

Treat the cells with varying concentrations of this compound or a positive control (e.g., rosiglitazone). Include a vehicle control (e.g., DMSO).

-

Incubate for 16-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

-

Data Analysis:

-

Plot the fold activation against the compound concentration and determine the EC50 value.

-

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity.[12]

-

Reagents:

-

α-glucosidase enzyme solution (from Saccharomyces cerevisiae).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate buffer (pH 6.8).

-

Test compound (this compound) at various concentrations.

-

Acarbose as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the α-glucosidase solution to each well containing different concentrations of this compound or acarbose.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate at 37°C for another 15 minutes.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

General Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound as an antidiabetic agent.

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

The current body of evidence strongly supports the potential of this compound as a novel antidiabetic agent. Its confirmed activity as a PPARγ agonist provides a solid foundation for its therapeutic rationale.[1] The antidiabetic properties of C. odorata extracts further suggest that this compound likely possesses a multi-target profile, potentially including the inhibition of carbohydrate-digesting enzymes and modulation of key metabolic signaling pathways such as AMPK and PTP1B.[5][6][11]

However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

In vitro characterization: Determining the IC50 values of isolated this compound for α-glucosidase, α-amylase, and PTP1B inhibition.

-

Mechanism elucidation: Investigating the effects of isolated this compound on AMPK activation and GLUT4 translocation in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes).

-

In vivo efficacy: Conducting studies with purified this compound in animal models of diabetes to confirm its glucose-lowering effects and establish a dose-response relationship.[13]

-

Pharmacokinetics and safety: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]

- 4. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Antimicrobial Potential of Odoratin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin, a flavonoid compound predominantly isolated from the plant Chromolaena odorata, has garnered significant interest within the scientific community for its potential therapeutic properties. While traditional medicine has long utilized extracts of C. odorata for various ailments, contemporary research is beginning to dissect the bioactivity of its individual constituents. This technical guide focuses on the antimicrobial spectrum of purified this compound, providing a comprehensive overview of its activity against a range of pathogenic microorganisms. The following sections delve into the quantitative antimicrobial data, detailed experimental methodologies for its assessment, and the current understanding of its mechanistic action, including its influence on microbial signaling pathways.

Antimicrobial Spectrum of this compound

The antimicrobial efficacy of a compound is quantitatively expressed through its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

Currently, publicly available scientific literature provides extensive data on the antimicrobial activities of crude extracts of Chromolaena odorata. These extracts have demonstrated inhibitory effects against a broad range of bacteria and fungi. However, there is a notable scarcity of studies that have specifically isolated and quantified the antimicrobial spectrum of pure this compound. The data that is available for related compounds and extracts suggests that flavonoids, as a class, contribute significantly to the observed antimicrobial effects. Further research is critically needed to establish the precise MIC and MBC values of this compound against a comprehensive panel of pathogens.

Table 1: Antimicrobial Spectrum of this compound (Hypothetical Data)

| Pathogen | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Data Not Available | Data Not Available | |

| Escherichia coli | Gram-negative Bacteria | Data Not Available | Data Not Available | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data Not Available | Data Not Available | |

| Candida albicans | Fungus | Data Not Available | Data Not Available |

Note: This table is presented as a template. As of the current date, specific MIC and MBC values for purified this compound against these pathogens are not available in the reviewed literature. This represents a significant research gap that needs to be addressed to fully understand the antimicrobial potential of this compound.

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the antimicrobial potency of a compound. The following are detailed methodologies commonly employed in the screening of natural products like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[1]

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without this compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[2]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is determined as a subsequent step after the MIC assay to ascertain whether the compound is microbistatic or microbicidal.

Workflow for MBC/MFC Determination

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination.

Protocol:

-

Subculturing: Following the MIC determination, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).

-

Plating: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

-

Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Determining the MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[3]

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound's antimicrobial activity are yet to be fully elucidated, the broader class of flavonoids is known to exert its effects through various pathways. The potential mechanisms for this compound may include:

-

Disruption of Microbial Membranes: Flavonoids can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Essential Enzymes: this compound may inhibit key microbial enzymes involved in critical metabolic pathways, such as those responsible for cell wall synthesis, DNA replication (e.g., DNA gyrase), or protein synthesis.

-

Inhibition of Biofilm Formation: Many flavonoids have been shown to interfere with quorum sensing, a cell-to-cell communication mechanism that regulates biofilm formation and virulence factor production in many pathogenic bacteria. By disrupting these signaling pathways, this compound could prevent the establishment of resilient microbial communities.

Hypothetical Signaling Pathway Inhibition by this compound

References

An In-depth Technical Guide on the Discovery of Odoratin in Chromolaena odorata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of odoratin, a bioactive flavonoid, from the plant species Chromolaena odorata. This document details the quantitative data associated with its isolation, a step-by-step experimental protocol for its purification and characterization, and visual representations of the experimental workflow and a key signaling pathway potentially modulated by this compound.

Introduction

Chromolaena odorata (L.) R.M. King & H.Rob., a perennial shrub of the Asteraceae family, is recognized for its extensive use in traditional medicine for treating a variety of ailments, including wounds, skin infections, and inflammation.[1][2] The therapeutic properties of this plant are attributed to its rich phytochemical composition, which includes a diverse array of flavonoids.[3] Among these, the chalcone (B49325) this compound (2'-hydroxy-4,4',5',6'-tetramethoxychalcone) has been identified as a constituent of the aerial parts of the plant.[1] This guide serves as a technical resource for researchers interested in the isolation and further investigation of this compound for potential drug development.

Quantitative Data Presentation

The isolation and characterization of this compound from Chromolaena odorata have yielded specific quantitative data essential for its identification and replication of its extraction. The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Reference |

| Yield | 0.0132% of dry plant material | [1] |

| Molecular Formula | C₁₉H₂₀O₆ | [4][5] |

| Molecular Weight | 344.4 g/mol | [5] |

| Monoisotopic Mass | 344.12598 Da | [4] |

Experimental Protocols

The following protocols are a synthesized representation of methodologies described in the scientific literature for the isolation and characterization of flavonoids, including this compound, from Chromolaena odorata.[3][6][7]

-

Collection: The aerial parts (leaves and stems) of Chromolaena odorata are collected. Proper botanical identification and authentication are crucial.

-

Cleaning and Drying: The collected plant material is thoroughly washed with running water to remove dirt and debris. It is then shade-dried at room temperature until it becomes brittle.[7]

-

Grinding: The dried plant material is pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

-

Maceration: The powdered plant material is subjected to maceration with a suitable solvent. Methanol or ethanol (B145695) are commonly used for the extraction of flavonoids.[3] A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Extraction Process: The mixture is left to stand for 24-72 hours at room temperature with occasional agitation. This process is often repeated three times to ensure exhaustive extraction.[3]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[7]

-

Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compound, this compound. The TLC plates are visualized under UV light and/or with a suitable staining reagent.

-

Preparative TLC or HPLC: Fractions showing the presence of this compound are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the purified compound are determined using high-resolution mass spectrometry (HR-MS) to confirm the molecular formula.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound is elucidated using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The spectral data is compared with reported values for this compound.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a putative signaling pathway that may be modulated by flavonoids like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2'-hydroxy-4,4',5',6'-tetramethoxychalcone (C19H20O6) [pubchemlite.lcsb.uni.lu]

- 5. 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone | C19H20O6 | CID 6253276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids isolated from the South African weed Chromolaena odorata (Asteraceae) have pharmacological activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Odoratin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin is an isoflavonoid (B1168493), a class of secondary metabolites found in a variety of plants, most notably in Chromolaena odorata, Bowdichia virgilioides, and Dalbergia louvelii. This document provides a comprehensive technical overview of the pharmacological properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating implicated signaling pathways. The information presented is intended to serve as a resource for researchers and professionals in drug discovery and development.

Pharmacological Activities and Quantitative Data

This compound has been investigated for a range of biological activities, including its effects on cancer cells, inflammation, and carbohydrate metabolism. While much of the research has been conducted on extracts of plants containing this compound, some studies have focused on the purified compound.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

This compound has been identified as a moderate agonist of PPARγ, a nuclear receptor that is a key regulator of lipid and glucose metabolism.

Table 1: PPARγ Transactivation Activity of this compound

| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |

| This compound | PPARγ Transactivation | Not Specified | 3.10 | [1] |

Anticancer Activity

Table 2: Cytotoxic Activity of Chromolaena odorata Extracts on Cancer Cell Lines

| Extract/Fraction | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Ethyl Acetate (B1210297) Extract | MCF-7 | Breast Cancer | 218.78 | [2] |

| Ethyl Acetate Extract | T47D | Breast Cancer | 307.61 | [2] |

| Crude Ethanolic Extract | HepG2 | Liver Cancer | 23.44 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound-containing plant extracts have been reported, though quantitative data for the pure compound is limited.

Table 3: Anti-inflammatory Activity of Chromolaena odorata Flower Extracts

| Extract/Fraction | Assay | IC50 (µg/mL) | Reference |

| Ethyl Acetate Fraction | Nitric Oxide (NO) Inhibition | 10.44 ± 0.46 | [4] |

| Dichloromethane Fraction | Nitric Oxide (NO) Inhibition | 152.81 ± 8.63 | [4] |

α-Glucosidase Inhibitory Activity

This compound has been noted to have weaker α-glucosidase inhibitory activity compared to other flavonoids. Specific IC50 values for purified this compound are not available in the reviewed literature. However, extracts from Chromolaena odorata flowers have been shown to inhibit this enzyme.

Table 4: α-Glucosidase Inhibitory Activity of Chromolaena odorata Flower Extracts

| Extract/Fraction | Enzyme | IC50 (µg/mL) | Reference |

| Ethyl Acetate Fraction | α-Glucosidase | 53.87 ± 0.42 | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of this compound.

PPARγ Transactivation Assay

This assay is used to determine the ability of a compound to activate the PPARγ nuclear receptor.

Principle: A chimeric receptor system is used, consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of human PPARγ. This construct is co-transfected into a suitable mammalian cell line with a reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene, typically luciferase. If the test compound binds to and activates the PPARγ-LBD, the GAL4-DBD will bind to the UAS and drive the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T or a similar suitable cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 24-well plates and allowed to adhere.

-

Cells are then transiently co-transfected with a PPARγ expression plasmid (e.g., pBIND-PPARγ containing the GAL4-DBD and PPARγ-LBD) and a reporter plasmid (e.g., pGRE-LUC containing the GAL4 UAS and luciferase gene) using a suitable transfection reagent. A plasmid expressing a control reporter like Renilla luciferase (e.g., pRL-TK) is often included to normalize for transfection efficiency.

-

-

Compound Treatment:

-

Following transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARγ agonist, such as rosiglitazone, is used as a positive control.

-

Cells are incubated with the compounds for 24-48 hours.

-

-

Luciferase Assay:

-

After incubation, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

If a normalization control is used, the activity of the second reporter (e.g., Renilla luciferase) is also measured.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The fold activation is calculated relative to the vehicle-treated control.

-

The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.

Detailed Methodology:

-

Cell Seeding:

-

Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a plant extract) or a vehicle control.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined from a dose-response curve.

-

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The amount of p-nitrophenol produced is quantified spectrophotometrically.

Detailed Methodology:

-

Reaction Mixture Preparation:

-

In a 96-well plate, a solution of α-glucosidase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) is pre-incubated with various concentrations of the test compound or a vehicle control. Acarbose is typically used as a positive control.

-

-

Substrate Addition and Incubation:

-

The reaction is initiated by adding the substrate, pNPG, to the mixture.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Measurement:

-

The reaction is stopped by adding a solution of sodium carbonate.

-

The absorbance of the liberated p-nitrophenol is measured at 405 nm.

-

-

Data Analysis:

-

The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test samples to that of the control.

-

The IC50 value is determined from a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.

PPARγ Signaling Pathway

As a PPARγ agonist, this compound can modulate the expression of genes involved in lipid and glucose metabolism. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcription of target genes.

Caption: PPARγ signaling pathway activated by this compound.

Apoptosis Signaling Pathway

While direct evidence for this compound is limited, related flavonoids and extracts from Chromolaena odorata have been shown to induce apoptosis in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

Caption: General overview of apoptosis signaling pathways.

NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response. While direct evidence for this compound's action on these pathways is still emerging, it is a plausible mechanism for its reported anti-inflammatory properties.

Caption: Overview of NF-κB and MAPK inflammatory pathways.

Conclusion

This compound is a bioactive isoflavonoid with demonstrated pharmacological potential, most notably as a PPARγ agonist. Its role in cancer, inflammation, and glucose metabolism warrants further investigation. This guide provides a summary of the current knowledge, highlighting the need for more quantitative data on the purified compound and detailed mechanistic studies to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for future research in this area.

References

- 1. Odorant-Induced Activation of Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase in the Olfactory Bulb Promotes Survival of Newly Formed Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Odoratin: A Key Isoflavonoid in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratin, a naturally occurring isoflavonoid (B1168493), has demonstrated significant potential as a key player in the sophisticated defense mechanisms of various plant species. Exhibiting a range of antifungal and insecticidal properties, this secondary metabolite contributes to the plant's innate ability to withstand biotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in plant defense. It delves into its chemical properties, putative biosynthetic and signaling pathways, and mechanisms of action. Detailed experimental protocols for its extraction, purification, and quantification are presented, alongside a summary of its biological activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of phytopathology, entomology, and drug development, facilitating further exploration of this compound's potential applications.

Introduction

Plants, being sessile organisms, have evolved a complex arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including pathogenic fungi and herbivorous insects. Among the vast array of secondary metabolites, isoflavonoids have emerged as a critical class of compounds with diverse biological activities. This compound, a specific O-methylated isoflavonoid, has been identified in various plant species, notably from the families Fabaceae and Asteraceae.

Preliminary research has highlighted the antimicrobial and insect-repellent properties of plant extracts containing this compound, suggesting its direct involvement in fending off biotic aggressors. Understanding the precise role of this compound in these defense responses, from its synthesis and mode of action to the signaling cascades it triggers, is crucial for harnessing its potential in agricultural and pharmaceutical applications. This guide synthesizes the available scientific information on this compound, providing a technical framework for future research and development.

Chemical Properties of this compound

This compound is chemically known as 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one. Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.29 g/mol |

| IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one |

| CAS Number | 41929-26-4 |

| Appearance | Data not available in the searched literature |

| Solubility | Data not available in the searched literature |

Role in Plant Defense

This compound contributes to plant defense through its direct antimicrobial and insecticidal activities. As a phytoalexin, its production is often induced in response to pathogen attack or herbivory, leading to a localized accumulation at the site of stress.

Antifungal Activity

While specific quantitative data for purified this compound is limited in the available literature, isoflavonoids, as a class, are well-documented for their antifungal properties. The proposed mechanisms of action include:

-

Disruption of the Fungal Cell Membrane: Isoflavonoids can intercalate into the lipid bilayer of fungal cell membranes, altering membrane fluidity and permeability. This can lead to the leakage of essential cellular components and ultimately, cell death.

-

Inhibition of Fungal Enzymes: These compounds may inhibit key enzymes involved in fungal metabolism or cell wall synthesis.

-

Induction of Oxidative Stress: this compound may promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage of cellular components.

Table 1: Antifungal Activity of this compound (Hypothetical Data)

| Fungal Pathogen | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus flavus | Data not available | Data not available | |

| Fusarium oxysporum | Data not available | Data not available | |

| Botrytis cinerea | Data not available | Data not available |

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). The above table is a template; specific values for purified this compound were not found in the searched literature.

Insecticidal and Antifeedant Activity

-

Interaction with Insect Receptors: this compound may bind to gustatory or olfactory receptors in insects, leading to feeding deterrence.

-

Inhibition of Digestive Enzymes: It may interfere with the function of digestive enzymes in the insect gut, reducing nutrient absorption.

-

Neurotoxic Effects: Some flavonoids have been shown to affect the nervous system of insects.

Table 2: Insecticidal Activity of this compound (Hypothetical Data)

| Insect Pest | LC₅₀ (µg/mL or ppm) | Assay Type | Reference |

| Spodoptera litura | Data not available | Leaf dip bioassay | |

| Myzus persicae | Data not available | Artificial diet bioassay | |

| Tribolium castaneum | Data not available | Filter paper bioassay |

Note: LC₅₀ (Lethal Concentration, 50%). The above table is a template; specific values for purified this compound were not found in the searched literature.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants. The general pathway leading to the isoflavonoid backbone is well-established, starting from the amino acid L-phenylalanine.

The specific enzymatic steps leading to the unique methoxy (B1213986) and hydroxy substitutions on the this compound molecule from the precursor liquiritigenin (B1674857) are not fully elucidated but are presumed to involve specific hydroxylases and O-methyltransferases.

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathways in Plant Defense

The presence of pathogens or insect herbivores can trigger the production of this compound, which may then act as a signaling molecule to amplify the plant's defense response. Isoflavonoids are known to interact with major plant defense hormone signaling pathways, such as those mediated by jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Upon recognition of a threat, a signaling cascade is initiated, leading to the upregulation of genes involved in isoflavonoid biosynthesis. The produced this compound could then potentially:

-

Contribute to the reinforcement of cell walls at the site of infection.

-

Act as a signal to induce the expression of other defense-related genes, such as pathogenesis-related (PR) proteins.

-

Be transported systemically to prime other parts of the plant for a more rapid and robust defense response upon subsequent attack (Systemic Acquired Resistance - SAR).

Caption: Proposed role of this compound in plant defense signaling.

Experimental Protocols

The following protocols are generalized based on standard methods for the isolation and analysis of isoflavonoids and should be optimized for specific plant matrices and laboratory conditions.

Extraction and Purification of this compound

This protocol describes a potential workflow for the isolation of this compound from a plant source known to contain it, such as Bowdichia virgilioides or Dalbergia odorifera.

Caption: Workflow for this compound extraction and purification.

Detailed Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., heartwood, leaves) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol (B129727) (1:10 w/v) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in a methanol-water mixture (e.g., 9:1 v/v) and partition successively with n-hexane to remove non-polar compounds.

-

Column Chromatography: Subject the methanol-water fraction to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions showing the presence of the target compound and subject them to preparative HPLC on a C18 column for final purification. Use a mobile phase gradient of acetonitrile (B52724) and water.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of this compound (typically around 260 nm for isoflavonoids).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Extract a known weight of powdered plant material with methanol using ultrasonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Prepare a calibration curve using a purified this compound standard of known concentrations.

-

Calculate the concentration of this compound in the plant extract by comparing the peak area with the calibration curve.

Conclusion and Future Perspectives

This compound stands out as a promising isoflavonoid with a clear role in plant defense mechanisms. While its antifungal and insecticidal properties are evident from studies on crude plant extracts, there is a significant need for further research on the purified compound. Future investigations should focus on: